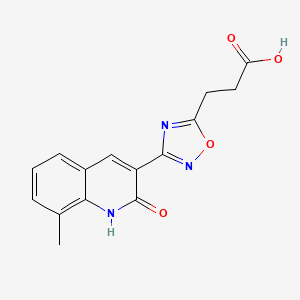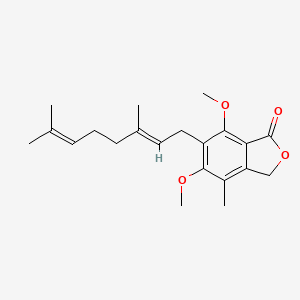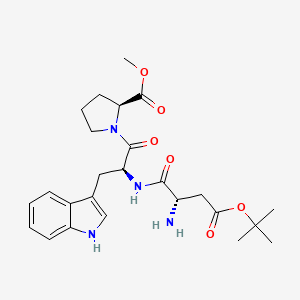
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a bromine atom at the 6-position, an amino group at the 2-position, and a cyclopropylmethyl group at the 3-position, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-bromoquinazoline and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 2-amino-6-bromoquinazoline undergoes a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the cyclopropylmethyl group at the 3-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom at the 6-position.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-(cyclopropylmethyl)quinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
2-Amino-6-methyl-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position in 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H12BrN3O |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
2-amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c13-8-3-4-10-9(5-8)11(17)16(12(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15) |
Clave InChI |
FCNCZVIBPHHXHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)





![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)
![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)

